1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one
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Overview
Description
1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one is an organic compound with the molecular formula C12H14BrNO2. It is known for its unique structure, which includes a bromine atom, a morpholine ring, and a phenyl group. This compound is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one can be synthesized through several methods. One common route involves the bromination of 1-(4-morpholinophenyl)ethanone using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted phenyl derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in alcohol derivatives .
Scientific Research Applications
1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one is utilized in multiple scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the synthesis of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The bromine atom and morpholine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
- 2-Bromo-1-(4-morpholinyl)ethanone
- 4-(Bromomethyl)pyridine
- 2-Bromo-4’-(morpholin-4-yl)acetophenone
Comparison: 1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a morpholine ring. This combination imparts distinct reactivity and potential biological activities compared to similar compounds. For instance, 2-Bromo-1-(4-morpholinyl)ethanone lacks the phenyl group, which may affect its overall reactivity and applications .
Properties
IUPAC Name |
1-(2-bromo-4-morpholin-4-ylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9(15)11-3-2-10(8-12(11)13)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEICHAJDPZOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N2CCOCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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